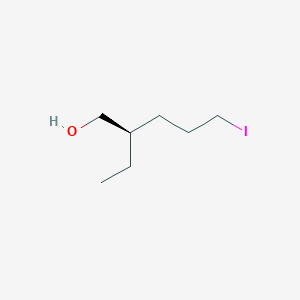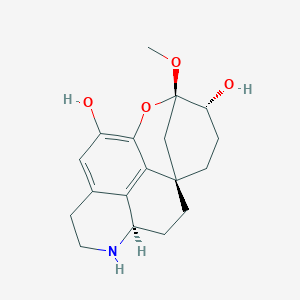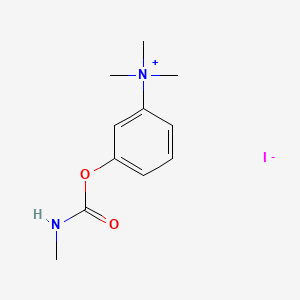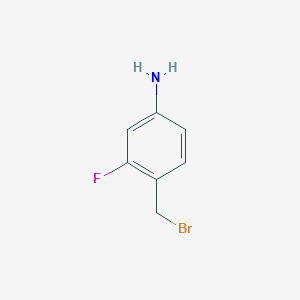
4-(Bromomethyl)-3-fluorobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-fluorobenzenamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluorobenzenamine typically involves the bromination of 3-fluoroaniline followed by a substitution reaction. One common method includes the following steps:
Bromination: 3-Fluoroaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group at the 4-position.
Substitution Reaction: The brominated intermediate is then subjected to nucleophilic substitution with a suitable nucleophile, such as sodium azide or potassium cyanide, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-fluorobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Substitution: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or cyanides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), potassium cyanide (KCN), or thiols (RSH).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-fluorobenzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-fluorobenzenamine depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent bonding or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
4-(Bromomethyl)-2-fluorobenzenamine: Similar structure but with the fluorine atom at the 2-position.
4-(Bromomethyl)-3-chlorobenzenamine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(Bromomethyl)-3-fluorobenzenamine is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
1196157-48-8 |
|---|---|
Formule moléculaire |
C7H7BrFN |
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-fluoroaniline |
InChI |
InChI=1S/C7H7BrFN/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4,10H2 |
Clé InChI |
OQWOAAVGYYGQGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
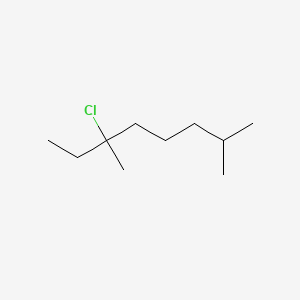
![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
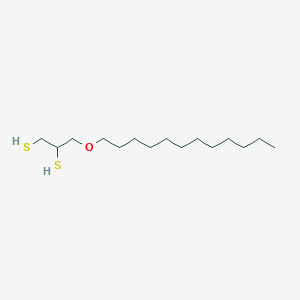
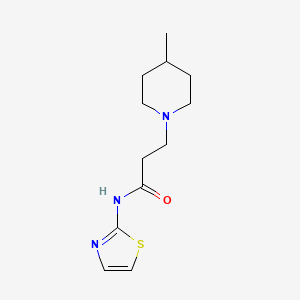
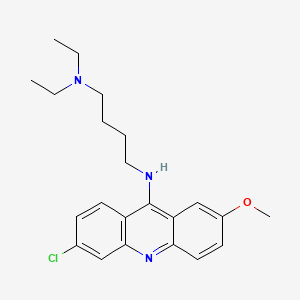
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
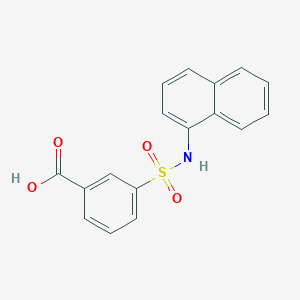
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
